molecular formula C18H31ClN2O2 B6507661 N-[1-(1-adamantyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride CAS No. 1219174-95-4

N-[1-(1-adamantyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride

Cat. No.: B6507661
CAS No.: 1219174-95-4
M. Wt: 342.9 g/mol
InChI Key: FOXROTLPTUXWDT-UHFFFAOYSA-N
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Description

N-[1-(1-adamantyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride is a compound that features an adamantane core structure. Adamantane derivatives are known for their unique structural properties, which include high thermal stability and rigidity. These properties make them valuable in various fields, including medicinal chemistry, materials science, and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-adamantyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent . Another method involves the reduction of carboxylic acid to alcohol, which is then converted to aldehyde . The aldehyde is subsequently converted to oxirane and, under excess HBr, to dibromide .

Industrial Production Methods

Industrial production methods for adamantane derivatives often involve catalytic processes. For instance, laser-induced dehydrogenation of adamantane and alkyladamantanes can generate minor amounts of dehydroadamantanes . These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-adamantyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides and amines . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions include various functionalized adamantane derivatives, which can be used in further chemical synthesis or as end products in industrial applications .

Scientific Research Applications

N-[1-(1-adamantyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-adamantyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane core structure allows the compound to interact with various biological molecules, potentially inhibiting or activating specific pathways. This interaction can lead to the modulation of biological processes, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-adamantyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an adamantane core with morpholine and acetamide groups makes it particularly versatile in various applications .

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2.ClH/c1-13(19-17(21)12-20-2-4-22-5-3-20)18-9-14-6-15(10-18)8-16(7-14)11-18;/h13-16H,2-12H2,1H3,(H,19,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXROTLPTUXWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4CCOCC4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219174-95-4
Record name 4-Morpholineacetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219174-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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